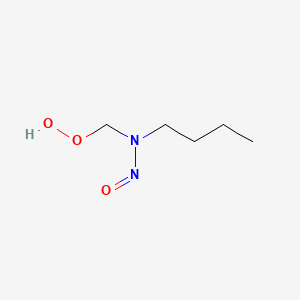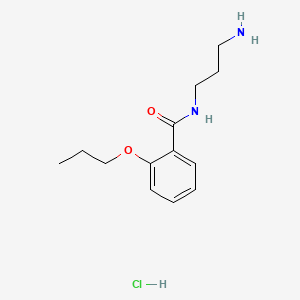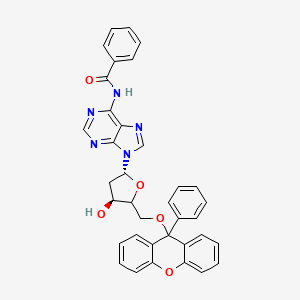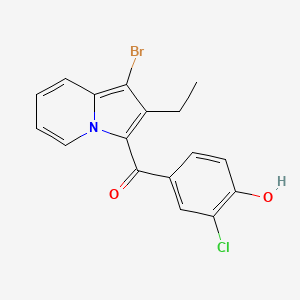
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N'-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and two diethylamide groups attached to a 7-oxabicyclo(2.2.1)heptane core. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- typically involves multiple steps. The starting material is often a 7-oxabicyclo(2.2.1)heptane derivative, which undergoes bromination to introduce the bromine atoms at the 5 and 6 positions. This is followed by the introduction of diethylamide groups through amidation reactions. The reaction conditions usually involve the use of brominating agents such as N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties are explored for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and diethylamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: This compound shares the same bicyclic core but lacks the bromine atoms and diethylamide groups.
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of amides.
7-Oxabicyclo(2.2.1)heptane: The simplest form of the bicyclic structure without any additional functional groups.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is unique due to the presence of both bromine atoms and diethylamide groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
73816-36-1 |
|---|---|
Fórmula molecular |
C12H18Br2N2O3 |
Peso molecular |
398.09 g/mol |
Nombre IUPAC |
5,6-dibromo-2-N,3-N-diethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H18Br2N2O3/c1-3-15-11(17)5-6(12(18)16-4-2)10-8(14)7(13)9(5)19-10/h5-10H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
Clave InChI |
LRGGPRMVOVHODP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1C(C2C(C(C1O2)Br)Br)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




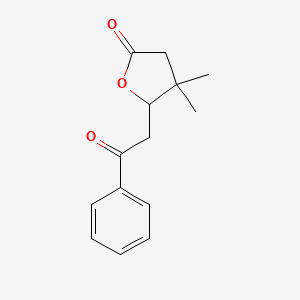
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
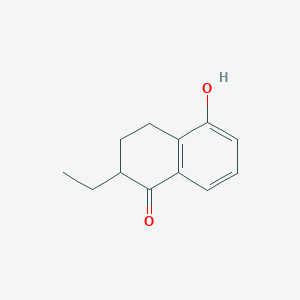
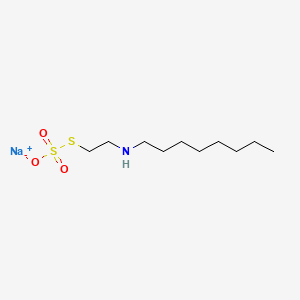
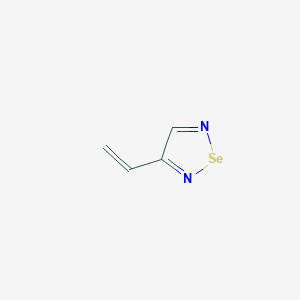

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
